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Compound of Interest

Compound Name: 20-Deoxyingenol 3-angelate

Cat. No.: B1631451

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol 3-angelate is a diterpenoid ester belonging to the ingenane class of natural
products. Isolated from the latex of plants of the Euphorbia genus, notably Euphorbia peplus,
this compound has garnered significant interest within the scientific community. Its structural
complexity and potent biological activities, including nematicidal, immunomodulatory, and
potential anti-cancer and anti-inflammatory properties, make it a compelling subject for
research and drug development. This technical guide provides a comprehensive overview of
the structural elucidation of 20-deoxyingenol 3-angelate, detailing the spectroscopic data and
experimental protocols necessary for its identification and characterization. Furthermore, it
explores the key signaling pathways modulated by this class of molecules, offering insights for
drug development professionals.

Chemical Structure and Properties

o Chemical Name: [(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-
dihydroxy-1,1,4,7,9-pentamethyl-11-oxo0-1H-2,8a-
methanocyclopentala]cyclopropale]cyclodecen-6-yl] (22)-2-methylbut-2-enoate

e Synonyms: 3-O-Angeloyl-20-deoxyingenol, DI3A

e CAS Number: 75567-38-3
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e Molecular Formula: C25H340s

e Molecular Weight: 414.54 g/mol

Structural Elucidation

The definitive structure of 20-deoxyingenol 3-angelate is determined through a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS).

Spectroscopic Data

While a complete, experimentally-derived dataset for 20-deoxyingenol 3-angelate is not
readily available in the public domain, the following tables represent the expected *H and 3C
NMR chemical shifts based on the known structure and data from closely related ingenane
diterpenes.

Table 1: Predicted *H NMR Spectroscopic Data for 20-Deoxyingenol 3-angelate (in CDClIs)
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Position Predicted & (ppm) Multiplicity J (Hz)

1 5.8-6.0 d ~5.0

3 54-56 m

5 40-4.2 d ~8.0

6 35-37 t ~8.0

7 2.0-2.2 m

8 23-25 m

11 18-2.0 m

12 15-1.7 m

13 10-1.2 d ~7.0

14 0.8-1.0 d ~7.0

16 1.1-1.3 S

17 11-13 S

18 1.7-1.9 S

19 10-1.2 S

20 16-1.8 S

Angelate Moiety

2 - - -

3 6.0-6.2 qq ~7.0,1.5
4 19-21 dqg ~7.0,1.5
5' 18-2.0 qd ~1.5,15

Table 2: Predicted 13C NMR Spectroscopic Data for 20-Deoxyingenol 3-angelate (in CDCIs)
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Position Predicted & (ppm)
1 138 - 140
2 128 - 130
3 78 - 80

4 90 -92

5 83 -85

6 75-77

7 45 - 47

8 42 - 44

9 208 - 210
10 58 - 60
11 40 - 42
12 28 -30
13 22 -24
14 16-18
15 26 - 28
16 29-31
17 18- 20
18 15-17
19 25-27
20 14 -16

Angelate Moiety

1 167 - 169

2 127 - 129
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3 138 - 140
4' 20 - 22
5' 15-17

Mass Spectrometry Fragmentation

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The
fragmentation pattern in the mass spectrum provides further structural information.

Table 3: Predicted Mass Spectrometry Fragmentation of 20-Deoxyingenol 3-angelate

m/z (Predicted) Fragment Description

414.2406 [M]*+ Molecular lon

314.2089 [M - CsHsO2]* Loss of the angelate side chain
296.1984 [M - CsHsO2 - H20]* Subsequent loss of water

Fragment corresponding to the

83.0497 [CsH70]* _
angeloyl cation

Experimental Protocols
Isolation and Purification of 20-Deoxyingenol 3-angelate
from Euphorbia peplus Latex

The following is a generalized protocol for the isolation of ingenane diterpenes from Euphorbia
species, which can be adapted for 20-deoxyingenol 3-angelate.

o Extraction:

o Fresh latex of Euphorbia peplus is collected and immediately extracted with methanol
(MeOH) or ethanol (EtOH) at room temperature with stirring for 24-48 hours.

o The extract is filtered and the solvent is removed under reduced pressure to yield a crude

extract.
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e Solvent Partitioning:

o The crude extract is suspended in water and partitioned successively with solvents of
increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), and ethyl acetate
(EtOAC).

o The fraction containing the diterpenoid esters (typically the CH2Clz or EtOAc fraction) is
collected.

o Chromatographic Separation:
o The active fraction is subjected to column chromatography on silica gel.

o A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane)
and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

o Fractions are collected and monitored by thin-layer chromatography (TLC).
 Purification:

o Fractions containing the target compound are combined and further purified by repeated
column chromatography, often using different stationary phases (e.g., Sephadex LH-20) or
high-performance liquid chromatography (HPLC) with a suitable solvent system.

Spectroscopic Analysis

 NMR Spectroscopy: tH, 13C, COSY, HSQC, and HMBC spectra are recorded on a high-field
NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCIs) as the
solvent.

e Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as
ESI-TOF (Electrospray lonization Time-of-Flight) to determine the exact mass and molecular
formula.

Biological Activity and Signaling Pathways

20-Deoxyingenol 3-angelate and related ingenol esters are potent modulators of Protein
Kinase C (PKC) isozymes.[1] This interaction is central to their biological effects.
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Activation of Protein Kinase C (PKC)

Ingenol esters act as agonists for PKC, particularly showing selectivity for the novel PKC
isoforms such as PKCd.[1] They bind to the C1 domain of these kinases, mimicking the action
of the endogenous second messenger diacylglycerol (DAG).

Downstream Signaling Pathways

Activation of PKCd by ingenol esters initiates a cascade of downstream signaling events that
can lead to various cellular outcomes, including apoptosis in cancer cells.
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Caption: PKCd Signaling Cascade Activated by 20-Deoxyingenol 3-angelate.

The activation of PKCd by 20-deoxyingenol 3-angelate can lead to the stimulation of the
Raf/MEK/ERK (MAPK) pathway, which promotes apoptosis.[2] Concurrently, this can also lead
to the inhibition of the pro-survival PISK/AKT pathway, further contributing to cell death in
susceptible cells.[2]

Experimental Workflow for Structural Elucidation

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38602331/
https://www.benchchem.com/product/b1631451?utm_src=pdf-body-img
https://www.benchchem.com/product/b1631451?utm_src=pdf-body
https://www.benchchem.com/product/b1631451?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18413805/
https://pubmed.ncbi.nlm.nih.gov/18413805/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The logical flow for the structural elucidation of 20-deoxyingenol 3-angelate is outlined below.

Start: Isolation from
Euphorbia peplus Latex

Solvent Extraction
(MeOH or EtOH)

!

Solvent-Solvent
Partitioning

!

Silica Gel Column
Chromatography

!

HPLC Purification

Pure 20-Deoxyingenol
3-angelate

Spe(\:k/roscopic Analysi§v

NMR Spectroscopy

Mass Spectrometry (HRMS) (1H, 13C, 2D)

Y

Structural Elucidation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1631451?utm_src=pdf-body
https://www.benchchem.com/product/b1631451?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Experimental Workflow for the Structural Elucidation.

Conclusion

The structural elucidation of 20-deoxyingenol 3-angelate is a multi-step process that relies on
the careful application of extraction, partitioning, and chromatographic techniques, followed by
detailed spectroscopic analysis. The potent biological activity of this ingenane diterpene,
primarily through the modulation of PKC signaling pathways, makes it a valuable lead
compound for the development of new therapeutics. This guide provides a foundational
understanding for researchers and drug development professionals working with this and
related natural products. Further research to fully characterize its spectroscopic properties and
delineate its mechanism of action in various disease models is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through
Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

» 2. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-
activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [In-Depth Technical Guide: Structural Elucidation of 20-
Deoxyingenol 3-angelate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631451#structural-elucidation-of-20-deoxyingenol-
3-angelate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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